Laminin B1 (1363-1383)
Description
Overview of Nuclear Lamina Composition and Function
The nuclear lamina is a dense, filamentous network, approximately 30 to 100 nm thick, that lines the inner surface of the inner nuclear membrane in eukaryotic cells. wikipedia.orgbiologyonline.com It is a crucial component of the nuclear matrix, which provides a structural framework for the nucleus. biologyonline.com The primary components of the nuclear lamina are intermediate filaments known as lamins, along with a variety of nuclear lamin-associated membrane proteins. wikipedia.orgbiologyonline.com
The nuclear lamina is a dynamic structure that plays a vital role in a multitude of cellular processes. northwestern.edu Its functions include:
Maintaining Nuclear Stability and Shape: The lamina provides mechanical support to the nucleus, ensuring its structural integrity. wikipedia.orgresearchgate.netnih.gov
Chromatin Organization: It is involved in the organization of chromatin, tethering specific regions of the genome to the nuclear periphery. wikipedia.orgresearchgate.netnih.gov
DNA Replication and Repair: The lamina provides a scaffold for the assembly of DNA replication complexes and is involved in DNA repair processes. wikipedia.orgnih.govnih.gov
Gene Regulation: By interacting with chromatin and transcription factors, the nuclear lamina influences gene expression. northwestern.eduresearchgate.netnumberanalytics.com
Cell Cycle Regulation: The disassembly and reassembly of the nuclear lamina are critical events during mitosis. wikipedia.orgnorthwestern.edu
Anchoring Nuclear Pore Complexes: The lamina helps to anchor nuclear pore complexes within the nuclear envelope. wikipedia.org
The nuclear lamina interacts with a host of proteins, including integral and peripheral membrane proteins like lamina-associated polypeptides 1 and 2 (LAP1, LAP2), emerin, and the lamin B-receptor (LBR). wikipedia.orgmdpi.com It also binds to transcription factors such as the retinoblastoma protein (RB) and sterol response element binding protein (SREBP1). wikipedia.orgresearchgate.net
Classification and Genetic Basis of Mammalian Lamins (Type A, Type B)
Mammalian lamins are classified as type V intermediate filament proteins and are categorized into two main types, A and B, based on their biochemical properties, DNA sequence homology, and expression patterns. wikipedia.orgnih.govwikipedia.org
A-type lamins , which include lamin A and lamin C, are encoded by the LMNA gene through alternative splicing. mdpi.comnih.gov They are typically expressed in differentiated cells. biologists.comresearchgate.net
B-type lamins , including lamin B1 and lamin B2, are encoded by two separate genes, LMNB1 and LMNB2, respectively. mdpi.commdpi.com At least one B-type lamin is expressed in nearly all cell types throughout development. nih.govaip.org
The evolutionary history of lamins suggests that B-type lamins are more ancient, with a common ancestor likely being a B-type lamin. wikipedia.org This is supported by the fact that organisms with only a single lamin gene possess a B-type lamin. wikipedia.org
Genomic Locus and Transcription of LMNB1 (Lamin B1) Gene
The human LMNB1 gene, which encodes the lamin B1 protein, is located on chromosome 5 at the chromosomal band 5q23.2. wikipedia.orglovd.nlfrontiersin.org The genomic coordinates for this gene are from base pair 126,776,623 to 126,837,020 on the forward strand. ensembl.org The LMNB1 gene contains multiple exons that are transcribed into messenger RNA (mRNA) and subsequently translated into the lamin B1 protein. lovd.nl
Transcription of the LMNB1 gene is a regulated process. Studies have shown that the expression of lamin B1 can vary between different tissues and cell types. nih.gov For example, in some epithelial cells, lamin B1 appears to be more prominent in proliferating cells. nih.gov Duplications or deletions of the LMNB1 gene can lead to an abnormal increase in lamin B1 production, which has been linked to certain diseases. frontiersin.orgmedlineplus.gov Specifically, duplications of the entire LMNB1 gene are associated with classical autosomal dominant adult-onset demyelinating leukodystrophy (ADLD), while noncoding deletions upstream of the gene can also lead to the disease. unito.it
Foundational Significance of Lamin B1 in Eukaryotic Cellular Processes
Lamin B1 is a fundamental protein in eukaryotic cells, playing a crucial role in a wide array of cellular functions. frontiersin.org Its presence is essential for normal development and cellular integrity. pnas.org
Key roles of Lamin B1 include:
Nuclear Architecture: Lamin B1 is a major structural component of the nuclear lamina, contributing significantly to the maintenance of nuclear shape and stability. biologists.compnas.org
DNA Replication: Lamin B1 is involved in DNA replication, with some studies suggesting it provides a scaffold for the assembly of replication machinery. nih.govnih.gov
Chromatin Organization and Gene Expression: Lamin B1 interacts with chromatin and is involved in the spatial organization of chromosomes within the nucleus, thereby influencing gene expression. biologists.comfrontiersin.org Depletion of lamin B1 has been shown to inhibit RNA synthesis. biologists.com
Cell Proliferation and Senescence: The levels of lamin B1 expression are linked to cell proliferation and senescence. nih.gov A decrease in lamin B1 is observed during cellular senescence, and silencing its expression can induce premature senescence. nih.gov
Development: Lamin B1 is critical for organogenesis, particularly for brain development. frontiersin.orgpnas.org Both the loss and overexpression of lamin B1 can lead to developmental defects. frontiersin.orgpnas.org
The importance of lamin B1 is underscored by the fact that mutations or altered expression levels are associated with various diseases, highlighting its non-redundant and essential functions in mammalian cells. pnas.orgresearchgate.net
Structure
2D Structure
Properties
CAS No. |
112761-58-7 |
|---|---|
Molecular Formula |
C86H146N24O30S2 |
Molecular Weight |
2060.4 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[(2S)-2-[(2S)-2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C86H146N24O30S2/c1-39(2)30-52(100-71(124)48(88)18-14-15-26-87)76(129)98-50(22-24-62(90)116)74(127)104-57(37-112)81(134)102-53(31-40(3)4)77(130)103-55(33-65(119)120)79(132)101-54(32-41(5)6)78(131)105-56(36-111)80(133)96-43(8)69(122)94-42(7)68(121)95-44(9)70(123)97-49(21-23-61(89)115)73(126)99-51(25-29-142-13)75(128)108-66(46(11)113)83(136)106-58(38-141)72(125)91-35-64(118)107-67(47(12)114)85(138)110-28-17-20-60(110)84(137)109-27-16-19-59(109)82(135)92-34-63(117)93-45(10)86(139)140/h39-60,66-67,111-114,141H,14-38,87-88H2,1-13H3,(H2,89,115)(H2,90,116)(H,91,125)(H,92,135)(H,93,117)(H,94,122)(H,95,121)(H,96,133)(H,97,123)(H,98,129)(H,99,126)(H,100,124)(H,101,132)(H,102,134)(H,103,130)(H,104,127)(H,105,131)(H,106,136)(H,107,118)(H,108,128)(H,119,120)(H,139,140)/t42-,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChI Key |
HZUGAEIBJNHJMM-DEGLQYQJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Other CAS No. |
112761-58-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KLQSLDLSAAAQMTCGTPPGA |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laminin B1 (1363-1383); Yosh-4; Yosh 4; Yosh4; |
Origin of Product |
United States |
Laminin B1 1363 1383 Peptide: Specific Characterization and Biological Activities
Peptide Identification and Nomenclature
The laminin (B1169045) B1 (1363-1383) peptide is defined by its specific amino acid sequence and its origin as a constituent of the laminin B1 chain. medchemexpress.comebiohippo.comchemondis.comchembk.commedkoo.commedchemexpress.eu It is also known by alternative names in research contexts. ebiohippo.commedkoo.comnih.gov
Primary Amino Acid Sequence (KLQSLDLSAAAQMTCGTPPGA)
The defining characteristic of this peptide is its primary structure, a specific 21-amino acid sequence. medkoo.com This sequence is represented by the one-letter code: KLQSLDLSAAAQMTCGTPPGA. medkoo.com
Alternative Names (e.g., Yosh-4)
In scientific literature and commercial contexts, the laminin B1 (1363-1383) peptide is also referred to as Yosh-4. ebiohippo.commedkoo.comnih.gov This alternative nomenclature is important for comprehensively searching and identifying research related to this specific peptide.
Derivation as a Residue of the Laminin B1 Chain
This peptide is a fragment derived from the much larger laminin B1 protein chain, specifically corresponding to amino acid residues 1363 through 1383. medchemexpress.comebiohippo.comchemondis.comchembk.commedkoo.commedchemexpress.eu Laminins are major protein components of the basal lamina, a specialized form of the extracellular matrix.
Table 1: Peptide Identification
| Characteristic | Description |
|---|---|
| Primary Name | Laminin B1 (1363-1383) |
| Amino Acid Sequence | KLQSLDLSAAAQMTCGTPPGA |
| Alternative Name | Yosh-4 |
| Derivation | Residues 1363-1383 of the Laminin B1 chain |
Role in Extracellular Matrix Dynamics and Tissue Regeneration
Research has highlighted the involvement of the laminin B1 (1363-1383) peptide and the larger laminin B1 protein in critical biological processes, particularly in nerve tissue regeneration and embryonic development. nih.govodu.edunih.govsemanticscholar.org
Influence on Basal Lamina Protein Expression in Early Embryonic Development (e.g., Chick Eye)
Laminins play a fundamental role in the development of tissues and organs during embryogenesis. In the developing avian eye, a novel variant of the laminin B1 chain has been identified, suggesting a diversification of laminin function. nih.gov The chick embryo serves as a valuable model for studying retina development and regeneration, processes in which the extracellular matrix and its components, like laminin, are critical. researchgate.net The accessibility of the chick embryo for experimental manipulation has allowed for detailed studies of the molecular events that guide eye development, where laminins are key structural and signaling molecules. nih.govresearchgate.net
Table 2: Research Findings on Biological Activities
| Biological Process | Model System | Key Findings |
|---|---|---|
| Peripheral Nerve Regeneration | Rat sciatic nerve crush injury | Sustained expression of laminin B1 mRNA is linked to good axonal regeneration. nih.gov |
| Peripheral Nerve Regeneration | Rat tibial nerve defect | Aligned laminin blend nanofibers in conduits improved sensory function recovery. odu.edu |
| Embryonic Development | Chick eye | A novel variant of the laminin B1 chain has been identified, indicating specialized roles. nih.gov |
Anti-metastatic Activity in Pre-clinical Models
The peptide Laminin B1 (1363-1383) has been the subject of pre-clinical research to evaluate its potential in mitigating cancer metastasis. Studies have particularly focused on its effects in animal models, providing insights into its biological activity against metastatic tumor cells.
Inhibition of Osteolytic Metastases by Human Melanoma Cells (in Nude Mice)
Research has demonstrated the potential of a synthetic peptide derived from the laminin B1 chain to inhibit the formation of bone metastases. In a key preclinical study, nude mice were injected with human melanoma cells (A375), which are known to cause osteolytic (bone-degrading) lesions and hypercalcemia. nih.gov
One group of mice was treated with a synthetic antagonist to laminin, identified as C(YIGSR)3-NH2, a peptide containing three sequences of the core YIGSR motif found within the Laminin B1 (1363-1383) region. nih.gov The administration of this laminin antagonist resulted in a marked decrease in the development of detectable osteolytic bone metastases. nih.gov Furthermore, the mice treated with the peptide antagonist also exhibited reduced hypercalcemia and cachexia (wasting syndrome) compared to the untreated tumor-bearing mice. nih.gov
Conversely, when melanoma cells were exposed to laminin itself, there was an observed increase in the number of osteolytic bone metastases, underscoring the role of laminin in facilitating this process. nih.gov These findings from the nude mouse model suggest that the interaction between laminin and melanoma cells is a significant factor in the establishment of bone metastases. nih.gov
| Treatment Group | Observed Effect on Osteolytic Metastases | Effect on Hypercalcemia and Cachexia |
|---|---|---|
| Human Melanoma Cells (A375) + Laminin Antagonist [C(YIGSR)3-NH2] | Decrease in detectable bone metastases nih.gov | Decreased incidence nih.gov |
| Human Melanoma Cells (A375) + Laminin | Increase in the number of bone metastases nih.gov | Not specified |
| Human Melanoma Cells (A375) - Control | Development of characteristic osteolytic lesions nih.gov | Development of hypercalcemia and cachexia nih.gov |
Proposed Mechanisms of Action as a Laminin Antagonist
The anti-metastatic effects of the Laminin B1 (1363-1383) peptide are believed to stem from its function as a laminin antagonist. The core active sequence within this peptide is Tyr-Ile-Gly-Ser-Arg (YIGSR). nih.govmedchemexpress.com This sequence is recognized by a high-affinity 67-kDa laminin receptor, which is often overexpressed on the surface of malignant cells. tandfonline.combiosyn.com
The primary proposed mechanism is competitive inhibition. nih.govaacrjournals.org By mimicking the binding site of native laminin, the YIGSR-containing peptide can bind to the laminin receptors on tumor cells. medchemexpress.comnih.gov This competitive binding blocks the interaction between the tumor cells and the laminin present in basement membranes, a critical step for cell adhesion and invasion during the metastatic cascade. psu.edu By interfering with this adhesion, the peptide inhibits the ability of cancer cells to attach to and subsequently degrade the basement membrane, thereby preventing their dissemination to distant sites. nih.govpsu.edu
In addition to blocking cell adhesion, another proposed mechanism for the anti-metastatic and anti-tumor activity of the YIGSR peptide is the inhibition of angiogenesis, the formation of new blood vessels. tandfonline.comscispace.com Tumors require a blood supply to grow and metastasize, and studies have shown that YIGSR can inhibit this process. tandfonline.com Tumors grown in the presence of YIGSR have been observed to have a reduced number of blood vessels, which likely contributes to their smaller size. tandfonline.com
Lamin B1 Full Protein in Nuclear Architecture and Genome Regulation
Structural Contributions to the Nuclear Envelope and Lamina
The nuclear lamina, composed primarily of A- and B-type lamins, is a cornerstone of nuclear architecture. nih.gov Lamin B1, encoded by the LMNB1 gene, is a type-V intermediate filament protein that forms a crucial part of this meshwork. nih.govwikipedia.org It is ubiquitously expressed in somatic cells and is vital for the structural integrity and proper functioning of the nuclear envelope. portlandpress.com Depletion or mutation of Lamin B1 can lead to significant defects in nuclear structure and has been associated with various diseases. pnas.orgplos.org
Maintenance of Nuclear Morphology, Size, and Mechanical Stability
Lamin B1 is a fundamental contributor to the shape, size, and mechanical resilience of the cell nucleus. researchgate.net Its presence in the nuclear lamina helps to maintain the typical spherical morphology of the nucleus. plos.orgnih.gov Studies have shown that a reduction or absence of Lamin B1 leads to significant nuclear dysmorphology, including the formation of nuclear blebs and invaginations. pnas.orgnih.gov For instance, fibroblasts from mice lacking Lamin B1 exhibit grossly misshapen nuclei. pnas.org Similarly, a variant of Lamin B1 has been shown to reduce the structural integrity of the nuclear envelope, leading to altered nuclear shapes. plos.org
| Condition | Effect on Nuclear Morphology | Reference |
|---|---|---|
| Lamin B1 Depletion/Mutation | Grossly misshapen nuclei, nuclear blebs, invaginations, altered shape | pnas.orgplos.orgnih.gov |
| Lamin B1 Variant | Reduced structural integrity of the nuclear envelope | plos.org |
Positioning and Organization of Nuclear Pore Complexes
Lamin B1 also influences the distribution and organization of nuclear pore complexes (NPCs) within the nuclear envelope. NPCs are large protein structures that regulate the transport of molecules between the nucleus and the cytoplasm. biorxiv.org The nuclear lamina provides a framework that helps to organize and anchor these complexes. biorxiv.org
Chromatin Organization and Epigenetic Regulation
Beyond its structural role, Lamin B1 is a key player in the spatial organization of chromatin and the regulation of gene expression. biorxiv.orgnih.govbohrium.com It interacts with chromatin at the nuclear periphery, contributing to the establishment of a repressive environment for gene expression. nih.govnih.gov
Direct and Indirect Interactions with DNA and Histones
Lamin B1 can interact with chromatin both directly and indirectly. nih.gov It possesses structural domains that can directly bind to DNA and histones. biorxiv.orgnih.gov For example, in non-dividing cells, interactions between Lamin B1 and histone H3 occur in the nucleoplasm. navinci.se
Indirect interactions are often mediated by other proteins. Lamin B1 can associate with chromatin through LEM (LAP2-emerin-MAN1) domain-containing proteins, which are capable of binding both lamins and chromatin, thereby tethering repressive chromatin to the nuclear periphery. nih.gov The transcription factor Oct1 is another example of a protein that binds to Lamin B1 and is present at the nuclear lamina in a Lamin B1-dependent manner, potentially helping to tether specific genomic regions. hubrecht.eu
Formation and Functional Role of Lamina-Associated Domains (LADs)
A significant portion of the genome interacts with the nuclear lamina through large regions known as Lamina-Associated Domains (LADs). nih.govembopress.org These domains, which can be several megabases in size, are generally characterized by low gene expression and are enriched in repressive histone marks. nih.govnih.gov
Lamin B1 is a key factor in the formation and maintenance of LADs. nih.govbohrium.com DamID (DNA adenine (B156593) methyltransferase identification) studies, which map protein-DNA interactions, have extensively used Lamin B1 as a marker to identify LADs. nih.govlife-science-alliance.org The association of genomic regions with the Lamin B1-rich nuclear lamina is generally correlated with gene silencing. nih.gov Genes located within LADs are typically expressed at very low levels. nih.gov The depletion of Lamin B1 can lead to the detachment of LADs from the nuclear periphery, which is accompanied by global chromatin redistribution and decompaction. nih.govbohrium.com
| Feature | Description | Reference |
|---|---|---|
| Size | Typically 0.1 to 10 Megabases | nih.gov |
| Gene Content | Generally gene-poor and transcriptionally silent | nih.govnih.gov |
| Function | Contribute to genome organization and gene repression | nih.gov |
| Association with Lamin B1 | Depletion of Lamin B1 leads to detachment of LADs from the nuclear periphery | nih.govbohrium.com |
Contribution to Chromosome Territory Segregation and Genomic Compartmentalization
The organization of chromosomes into distinct territories within the interphase nucleus is a fundamental aspect of genome architecture. Lamin B1 plays a crucial role in maintaining this organization. biorxiv.orgnih.gov It contributes to the segregation of chromosome territories, preventing extensive intermingling between different chromosomes. biorxiv.org
Studies combining imaging and Hi-C sequencing have revealed that the depletion of Lamin B1 leads to increased inter-chromosomal interactions and a greater overlap between chromosome territories. biorxiv.org This indicates that Lamin B1 is required for the proper segregation of chromosomes. biorxiv.org Furthermore, Lamin B1 contributes to the integrity and segregation of A/B compartments, which represent large-scale domains of open (A) and closed (B) chromatin. biorxiv.orgnih.gov The loss of Lamin B1 can result in the switching of genomic regions between these compartments, highlighting its role in global genomic compartmentalization. biorxiv.orgnih.gov
Regulation of Higher-Order Chromatin Structure and Dynamics
Lamin B1 is a key player in the organization of chromatin into distinct domains and in governing its dynamic behavior within the nucleus. It is primarily associated with the formation and maintenance of Lamin-Associated Domains (LADs), which are large genomic regions, typically spanning from kilobases to megabases, that are in close proximity to the nuclear lamina. These domains are generally characterized by transcriptionally silent heterochromatin.
The interaction between Lamin B1 and chromatin is not static. The dynamic nature of this connection allows for the repositioning of genomic regions during cellular processes such as differentiation and in response to cellular signals. This repositioning can lead to changes in gene expression patterns. For instance, moving a gene away from the repressive environment of the nuclear periphery can facilitate its transcription.
Table 1: Research Findings on Lamin B1 and Chromatin Dynamics
| Finding | Organism/System Studied | Implication |
| Depletion of Lamin B1 leads to the detachment of LADs from the nuclear periphery and a global decompaction of chromatin. | Mouse embryonic stem cells | Lamin B1 is essential for tethering heterochromatin to the nuclear lamina and maintaining its condensed state. |
| Lamin B1 interacts with specific DNA sequences known as lamina-associated sequences (LASs). | Human cell lines | These interactions are crucial for the proper organization of chromosomes within the nucleus. |
| The mobility of chromatin is increased in the absence of Lamin B1. | Drosophila melanogaster | Lamin B1 restricts the movement of chromatin, contributing to the stability of the genome's spatial organization. |
Interplay with Histone Modifications
The repressive environment of LADs is largely defined by specific post-translational modifications of histone proteins. Lamin B1 is instrumental in recruiting and maintaining these epigenetic marks. The most prominent histone modifications found within LADs are histone H3 lysine (B10760008) 9 dimethylation and trimethylation (H3K9me2/3) and histone H3 lysine 27 trimethylation (H3K27me3).
Lamin B1 does not directly possess enzymatic activity to modify histones. Instead, it interacts with a variety of chromatin-modifying enzymes. For example, it is known to bind to the histone methyltransferase G9a, which is responsible for H3K9me2, and to components of the Polycomb Repressive Complex 2 (PRC2), which catalyzes H3K27me3. Through these interactions, Lamin B1 helps to establish and preserve the heterochromatic state of LADs, thereby contributing to the long-term silencing of genes within these domains.
Regulation of Gene Expression and Nuclear Processes
By influencing the spatial organization and epigenetic state of chromatin, Lamin B1 exerts significant control over gene expression and other fundamental nuclear processes.
Mechanisms of Transcriptional Control
Lamin B1 primarily contributes to transcriptional repression through the sequestration of genes into the transcriptionally silent environment of the nuclear periphery. The dense, heterochromatic nature of LADs limits the access of the transcriptional machinery, including RNA polymerase II and transcription factors, to the underlying DNA.
Furthermore, the depletion of Lamin B1 has been shown to result in the misexpression of genes that are normally located within LADs. This highlights the direct role of Lamin B1 in maintaining the transcriptional silencing of these specific genomic regions.
Modulation of Transcription Factor Localization and Activity
Beyond the large-scale organization of chromatin, Lamin B1 can also regulate the activity of specific transcription factors by controlling their localization within the nucleus. For instance, the transcription factor Oct1, which is involved in cellular stress responses, can be sequestered at the nuclear periphery through its interaction with Lamin B1. This sequestration prevents Oct1 from activating its target genes.
Another example is the transcription factor Yin Yang 1 (YY1), a versatile protein that can act as both a transcriptional activator and repressor. Lamin B1 has been shown to interact with YY1, potentially modulating its function by tethering it to the nuclear lamina and influencing its access to target gene promoters.
Table 2: Examples of Transcription Factors Regulated by Lamin B1
| Transcription Factor | Function | Mechanism of Regulation by Lamin B1 |
| Oct1 | Cellular stress response, proliferation | Sequestration at the nuclear periphery, preventing access to target genes. |
| Yin Yang 1 (YY1) | Transcriptional activation and repression | Interaction at the nuclear lamina, potentially modulating its activity. |
Involvement in DNA Replication and Repair Pathways
Lamin B1 is also implicated in the critical processes of DNA replication and repair. The nuclear lamina provides a platform for the assembly of replication and repair machinery. DNA replication does not occur randomly throughout the nucleus; rather, it is organized into discrete sites known as replication factories. Lamin B1 is thought to play a role in the spatial organization of these factories and in the timing of DNA replication. Late-replicating regions of the genome, which often correspond to heterochromatin, are typically found at the nuclear periphery in association with the lamina.
In the context of DNA repair, the nuclear lamina is involved in maintaining genomic stability. Lamin B1 has been shown to be necessary for the efficient repair of DNA double-strand breaks (DSBs). It is believed to facilitate the recruitment of repair factors to sites of DNA damage and to help maintain the integrity of the chromatin surrounding the break. The absence of Lamin B1 can lead to defects in DNA repair and increased genomic instability.
Lamin B1 in Cellular Processes and Signaling Pathways
Cell Cycle Progression and Mitosis
Lamin B1 is an essential protein for the dynamic changes that the nucleus undergoes during cell division. It is involved in the breakdown and reformation of the nuclear envelope and helps regulate the rate at which cells proliferate.
The process of mitosis requires the disassembly of the nuclear envelope to allow for the segregation of chromosomes. The nuclear lamina, including the network formed by Lamin B1, must be broken down for this to occur. This disassembly is initiated by phosphorylation of the lamin proteins by kinases such as Cyclin-Dependent Kinase 1 (CDK1). This modification leads to the depolymerization of the lamin filaments and the breakdown of the nuclear lamina early in mitosis.
During the later stages of mitosis, specifically the anaphase-telophase transition, the nuclear envelope must reassemble around the separated chromosomes in the emerging daughter cells. Lamin B1 plays a pioneering role in this reconstruction process. It is one of the first components to be recruited to the surface of the chromatin, beginning its accumulation even before some nuclear pore complex proteins are detectable. osti.gov This early association is critical for defining the perimeter of the new nucleus. osti.gov Following its recruitment, Lamin B1 rapidly polymerizes and encloses the decondensing chromosomes, forming a stable structure that provides a scaffold for the assembly of other nuclear envelope components, including the A-type lamins which associate with the nucleus later in early G1 phase. osti.gov
Interactive Data Table: Lamin B1 Dynamics in Mitosis
| Mitotic Stage | Lamin B1 State | Key Process |
| Prophase | Phosphorylated, Depolymerized | Nuclear Envelope Disassembly |
| Metaphase | Diffuse in cytoplasm | - |
| Anaphase/Telophase | Dephosphorylated, Recruited to chromatin | Nuclear Envelope Reassembly Initiation |
| Early G1 | Polymerized at nuclear periphery | Stable Nuclear Lamina Formation |
The levels and post-translational modifications of Lamin B1 have a significant impact on the rate of cell proliferation and the progression through key cell cycle checkpoints. Studies have shown that silencing the expression of Lamin B1 can slow down cell proliferation. researchgate.net This effect on proliferation is linked to the activation of the p53 tumor suppressor protein. researchgate.net
Furthermore, specific modifications to Lamin B1 can act as a regulatory switch for cell cycle progression. For instance, the acetylation of Lamin B1 at lysine (B10760008) 134 has been identified as a molecular toggle that can slow the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov This delay is caused by a persistent activation of the G1/S checkpoint, which is linked to impaired DNA damage repair. nih.govnih.gov This demonstrates that beyond its structural role, Lamin B1 is involved in the intricate signaling networks that control cell cycle checkpoints. Conversely, overexpression of Lamin B1 has been shown in some contexts to increase the rate of cell proliferation and delay the onset of senescence. researchgate.net
Cellular Senescence and Aging Mechanisms
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression and is also linked to the aging process. Lamin B1 has emerged as a key player and a reliable biomarker in the context of cellular senescence.
A consistent and well-documented hallmark of cellular senescence is the significant decrease in Lamin B1 expression. osti.govnih.govnih.govmolbiolcell.orgmolbiolcell.orgresearchgate.netmolbiolcell.orgmolbiolcell.org This loss of Lamin B1 protein and mRNA is observed across different cell types and is triggered by various senescence-inducing stimuli, including replicative exhaustion (the finite number of times a cell can divide), DNA damage, and the expression of oncogenes. osti.govnih.govnih.govmolbiolcell.orgmolbiolcell.org The reduction of Lamin B1 is a robust indicator of the senescent state, distinguishing it from other non-proliferative states like quiescence. nih.govmolbiolcell.org This makes the downregulation of Lamin B1 a reliable biomarker for identifying senescent cells both in laboratory cell cultures and in living organisms. nih.govnih.govmolbiolcell.orgmolbiolcell.org
The downregulation of Lamin B1 during senescence is not a random event but is controlled by major tumor suppressor pathways. The activation of either the p53 or the retinoblastoma protein (pRb) pathway is sufficient to induce the loss of Lamin B1. osti.govnih.govnih.govmolbiolcell.orgmolbiolcell.org These pathways are central to the induction of cell cycle arrest in response to cellular stress and are key mediators of the senescence program. The decrease in Lamin B1 mRNA levels in senescent cells is due to a reduction in mRNA stability. nih.govnih.govmolbiolcell.orgmolbiolcell.orgmolbiolcell.org
While the p53 and pRb pathways are clearly implicated, the role of reactive oxygen species (ROS) signaling is more complex. Some studies have found that the loss of Lamin B1 during senescence occurs independently of ROS signaling. nih.govnih.govmolbiolcell.orgresearchgate.net However, other research has demonstrated that silencing Lamin B1 can lead to proliferation defects associated with a p53-dependent decrease in mitochondrial ROS. researchgate.netnih.gov Conversely, in other contexts, oxidative stress has been shown to induce senescence through a pathway involving the p38 MAPK-mediated accumulation of Lamin B1. embopress.org These findings suggest that the interplay between Lamin B1 and ROS signaling in senescence may be dependent on the specific cellular context and the nature of the senescence-inducing stimulus.
Interactive Data Table: Pathways Regulating Lamin B1 in Senescence
| Signaling Pathway | Effect on Lamin B1 Expression | Role in Senescence |
| p53 Activation | Induces Loss | Key Inducer |
| pRb Activation | Induces Loss | Key Inducer |
| ROS Signaling | Context-Dependent (Loss or Accumulation) | Contributory/Parallel Pathway |
Manipulating the levels of Lamin B1 has profound and sometimes conflicting effects on the onset of cellular senescence, highlighting the importance of maintaining a precise balance of this protein.
Lamin B1 Silencing: Reducing the expression of Lamin B1 in primary human cells slows down cell proliferation and can induce a state of premature senescence. researchgate.netnih.govnih.gov The induction of this premature senescence phenotype requires the function of both the p53 and pRb pathways. researchgate.netnih.gov This demonstrates that a sufficient level of Lamin B1 is necessary to maintain the normal proliferative capacity of cells.
Lamin B1 Overexpression: The effects of overexpressing Lamin B1 appear to be highly context-dependent. Some studies have reported that increasing Lamin B1 levels can enhance the rate of cell proliferation and delay the onset of replicative senescence. researchgate.netnih.gov In stark contrast, other research has shown that Lamin B1 overexpression impairs proliferation and ultimately triggers cellular senescence. nih.govembopress.org This senescence phenotype induced by overexpression can be prevented by inactivating p53, indicating that the p53 pathway is a critical mediator of this effect. nih.gov These seemingly contradictory findings suggest that cellular homeostasis is sensitive to both the loss and the excessive accumulation of Lamin B1, and that the ultimate cellular outcome may depend on the cell type and the specific experimental conditions.
Lamin B1 in Cell Differentiation and Development
Lamin B1, a key protein component of the nuclear lamina, plays a pivotal role in the intricate processes of cell differentiation and development. The nuclear lamina provides structural support to the nucleus and is involved in a wide range of nuclear activities, including chromatin organization and gene regulation. B-type lamins, including Lamin B1, are expressed in virtually all cell types starting from the earliest stages of development, underscoring their fundamental importance. frontiersin.orgnih.gov
Essential Role in Organogenesis, Particularly Brain Development
Scientific evidence strongly establishes Lamin B1 as essential for the proper development of organs (organogenesis), with a particularly critical role in the formation of the brain. frontiersin.orgnih.govnih.gov Studies in mice have demonstrated that the absence or mutation of the Lmnb1 gene, which codes for Lamin B1, leads to significant developmental defects in tissues such as the lungs and bones. frontiersin.orgnih.gov
The role of Lamin B1 is especially pronounced in neurogenesis and cerebral development. frontiersin.orgnih.gov Experimental ablation of the Lmnb1 gene in mice results in severely impaired embryonic brain development and corticogenesis, the process by which the cerebral cortex is formed. nih.govjmu.eduresearchgate.net These developmental failures are linked to defects in neuronal migration, a crucial process where newly formed neurons travel to their correct positions in the developing brain. pitt.edumolbiolcell.org Mice deficient in Lamin B1 exhibit a reduced number of neurons and disorganized layering of these cells in the cerebral cortex, hippocampus, and cerebellum. molbiolcell.org This highlights that the precisely regulated expression of Lamin B1 is indispensable for the architectural and functional development of the mammalian brain. frontiersin.orgnih.gov
Influence on Neuronal and Glial Cell Differentiation
The differentiation of neural stem cells (NSCs) into various specialized brain cells, such as neurons and glial cells (including astrocytes and oligodendrocytes), is tightly regulated, and Lamin B1 levels are a key modulating factor in this process. frontiersin.orgnih.gov Research indicates that finely tuned levels of Lamin B1 are necessary to balance the production of neurons and astrocytes during corticogenesis. frontiersin.orgnih.gov
Neuronal Differentiation : Overexpression of human Lamin B1 in murine NSCs has been shown to increase the proportion of cells that differentiate into neurons. frontiersin.orgnih.govjmu.eduresearchgate.net Conversely, the depletion of endogenous Lamin B1 in NSCs favors their differentiation into astroglial-like cells, which are characterized by the expression of Glial Fibrillary Acidic Protein (GFAP), at the expense of neurons. frontiersin.orgnih.govnih.govresearchgate.net
Glial Differentiation : While Lamin B1 depletion promotes the generation of GFAP-positive cells, its overexpression can have detrimental effects on other glial lineages. frontiersin.orgnih.gov For instance, elevated levels of Lamin B1 have been linked to defective differentiation of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. frontiersin.org This can inhibit the expression of myelin-specific genes. frontiersin.org
These findings collectively show that the concentration of Lamin B1 within NSCs is a critical switch that influences cell fate decisions during brain development. frontiersin.orgnih.gov
| Condition | Effect on Neural Stem Cell (NSC) Differentiation | Key Research Findings |
|---|---|---|
| Lamin B1 Depletion/Ablation | Favors differentiation into astroglial-like cells over neurons. | In vitro, Lmnb1 depletion in murine NSCs leads to a higher proportion of GFAP-immunoreactive cells. frontiersin.orgnih.govjmu.edu |
| Lamin B1 Overexpression | Increases the proportion of neurons; can impair oligodendrocyte differentiation. | Overexpression of human LMNB1 in murine NSCs promotes neuronal differentiation. frontiersin.orgnih.govjmu.eduresearchgate.net It is also associated with a premature block in oligodendrocyte differentiation. frontiersin.org |
| Balanced Lamin B1 Levels | Essential for proper neurogenesis, astrocyte development, and corticogenesis. | Finely tuned levels are required for correct neuronal migration and the proper expression of astrocytic markers. frontiersin.orgnih.gov |
Cellular Stress Responses and Nuclear Homeostasis
Lamin B1 is integral to maintaining nuclear homeostasis, which encompasses the structural and functional stability of the cell nucleus. researchgate.netnih.gov It contributes to defining nuclear shape, providing mechanical stability, organizing chromatin, and regulating processes like DNA replication and repair. frontiersin.orgnih.govmdpi.com Consequently, disruptions in Lamin B1 function are closely linked to cellular stress responses and the loss of nuclear integrity. tandfonline.comnih.gov
Lamin B1 plays a significant role in the cellular response to oxidative stress. nih.gov It achieves this, in part, by regulating the transcription factor Oct-1, which is involved in the expression of oxidative stress response genes. nih.govresearchgate.net Under normal conditions, Lamin B1 sequesters Oct-1 at the nuclear periphery. nih.govnih.gov In response to certain stressors, this interaction can be disrupted. Cells that lack functional Lamin B1 exhibit elevated levels of reactive oxygen species (ROS) and show increased susceptibility to oxidative stress. nih.govnih.gov
Furthermore, the level of Lamin B1 is closely tied to cellular senescence, a state of irreversible growth arrest that can be triggered by various stressors. A decrease in Lamin B1 expression is considered a hallmark of cellular senescence. nih.govnih.gov Silencing the expression of Lamin B1 can slow cell proliferation and induce a premature senescence-like state. mdpi.comnih.gov This process involves the activation of key regulatory pathways, including p53. nih.gov The loss of Lamin B1 can lead to defects in nuclear architecture, delays in the S-phase of the cell cycle, and increased genomic instability, all of which contribute to a state of cellular stress and compromised homeostasis. researchgate.nettandfonline.com
Molecular Interactions and Post Translational Modifications of Lamin B1
Protein-Protein Interaction Networks
Lamin B1 is a hub for numerous protein interactions that are fundamental to nuclear architecture, chromatin organization, and the connection of the nucleus to the cytoskeleton. These interactions are critical for the diverse functions attributed to the nuclear lamina.
Interactions with Inner Nuclear Membrane Proteins (e.g., LEM domain proteins: LAP2, Emerin, MAN1)
Lamin B1 is intricately linked to the inner nuclear membrane through its interactions with a variety of transmembrane proteins. Among the most significant of these are the LEM (LAP2, Emerin, MAN1) domain proteins. These proteins act as crucial tethers, connecting the nuclear lamina to the chromatin.
Lamin B1 indirectly interacts with chromatin through complexes involving LEM domain proteins such as Lamina-Associated Polypeptide 2 (LAP2), Emerin, and MAN1. nih.gov These proteins are characterized by the presence of the LEM domain, which facilitates their binding to the chromatin protein Barrier-to-Autointegration Factor (BAF).
LAP2: Research has shown that Lamina-Associated Polypeptide 2 (LAP2) specifically associates with Lamin B1. mdpi.com This interaction is vital for the initial stages of nuclear envelope reassembly following mitosis. mdpi.com The primary transcript of the LAP2 gene can undergo alternative splicing to produce different proteins, including thymopoietins. rupress.org For instance, thymopoietin (B12651440) α shares its first 187 amino acids with LAP2. rupress.org
Emerin: Emerin, another integral protein of the inner nuclear membrane, also interacts with Lamin B1. rupress.org However, studies suggest that the localization of Emerin at the nuclear envelope is primarily dependent on its interaction with A-type lamins. frontiersin.orgfrontiersin.org
MAN1: MAN1 is another LEM domain protein that contributes to the organization of the nuclear periphery.
Binding to Lamin B Receptor (LBR)
The Lamin B Receptor (LBR) is an integral protein of the inner nuclear membrane that serves as a primary binding partner for Lamin B1. This interaction is fundamental for anchoring the nuclear lamina to the inner nuclear membrane and for the proper organization of heterochromatin. LBR preferentially binds to Lamin B1 and is instrumental in tethering heterochromatin to the nuclear periphery, particularly in undifferentiated and embryonic cells. nih.gov
Other Identified Interacting Partners (e.g., Thymopoietin, SPAG4, SEPT12)
Beyond the well-established interactions with inner nuclear membrane proteins and LBR, Lamin B1 engages with a variety of other proteins, indicating its involvement in diverse cellular processes.
Thymopoietin: As mentioned earlier, thymopoietins are products of the alternatively spliced LAP2 gene. rupress.org Thymopoietin α is identical to the N-terminal region of LAP2, which is known to interact with Lamin B1. rupress.org Studies have also demonstrated a specific role for Lamin B1 in the thymic epithelial cells for proper thymus organogenesis. biorxiv.orgresearchgate.net
SPAG4 and SEPT12: In the context of male germ cell development, Lamin B1 forms a complex with Sperm-associated antigen 4 (SPAG4) and Septin 12 (SEPT12). biorxiv.org This SEPT12/SPAG4/LAMINB1 complex is essential for maintaining the integrity of the nuclear envelope in postmeiotic male germ cells. biorxiv.org SPAG4, a SUN-domain protein, acts as a linker within this complex. biorxiv.org Disruption of this complex due to mutations in SEPT12 can lead to defects in sperm head formation and DNA damage.
| Interacting Protein | Protein Family/Type | Key Function of Interaction |
|---|---|---|
| LAP2 | LEM Domain Protein | Anchoring to the inner nuclear membrane, nuclear envelope reassembly |
| Emerin | LEM Domain Protein | Connection to the inner nuclear membrane |
| MAN1 | LEM Domain Protein | Organization of the nuclear periphery |
| LINC Complex Proteins | Nuclear Envelope Spanning Complex | Connection of the nucleus to the cytoskeleton |
| Lamin B Receptor (LBR) | Inner Nuclear Membrane Protein | Anchoring of the lamina and heterochromatin to the inner nuclear membrane |
| Thymopoietin (as LAP2 isoform) | LAP2 Splice Variant | Potential role in thymus development |
| SPAG4 | SUN Domain Protein | Formation of a complex with SEPT12 and Lamin B1 in spermatogenesis |
| SEPT12 | Septin | Maintaining nuclear envelope integrity in male germ cells |
Post-Translational Modifications (PTMs) and Functional Regulation
The function and dynamics of Lamin B1 are tightly regulated by a variety of post-translational modifications (PTMs). These modifications act as molecular switches, modulating Lamin B1's assembly, disassembly, and its interactions with other proteins.
Phosphorylation: Role in Mitotic Disassembly and Lamin Associations
Phosphorylation is a key post-translational modification that governs the dynamic behavior of the nuclear lamina during the cell cycle. The disassembly of the nuclear lamina, a prerequisite for nuclear envelope breakdown during mitosis, is primarily driven by the phosphorylation of lamins.
| Modification | Key Enzyme(s) | Functional Consequence |
|---|---|---|
| Phosphorylation | CDK1 | Promotes disassembly of the nuclear lamina during mitosis |
Farnesylation and its Impact on Membrane Association
Farnesylation is a critical lipid modification essential for anchoring Lamin B1 to the inner nuclear membrane. frontiersin.orgoup.com This process involves the enzymatic addition of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal "CAAX" motif of the Lamin B1 protein. nih.govmdpi.com Unlike Lamin A, which undergoes further cleavage to remove the farnesylated tail, the farnesyl group on Lamin B1 is a permanent modification. mdpi.comresearchgate.net
This hydrophobic farnesyl anchor is thought to embed into the inner nuclear membrane, firmly affixing the nuclear lamina to the nuclear envelope. nih.gov The permanent nature of this modification is why B-type lamins are primarily localized at the nuclear membrane. frontiersin.org Blocking this modification by mutating the CAAX box prevents the incorporation of Lamin B1 into the nuclear envelope, leading to its accumulation in the nucleoplasm. biologists.com
Research using knock-in mice has highlighted the profound importance of this single modification. Mice engineered to express a non-farnesylated version of Lamin B1 die shortly after birth with severe defects in brain development. pnas.orgnih.gov Specifically, the farnesylation of Lamin B1 is crucial for neuronal migration. nih.govpnas.org In the absence of this lipid anchor, the nuclear lamina can pull away from the chromatin during the migration of neurons, leaving the chromatin "naked" and disrupting the structural integrity of the nucleus. nih.govpnas.orgnih.gov This demonstrates that farnesylation is not just a simple membrane anchor but is vital for maintaining the connection between the nuclear lamina and chromatin during dynamic cellular processes. nih.gov
| Aspect | Description | Significance |
|---|---|---|
| Mechanism | Addition of a farnesyl group to the C-terminal CAAX motif. nih.govmdpi.com | Targets Lamin B1 to the inner nuclear membrane. frontiersin.org |
| Permanence | The farnesyl modification is permanent on Lamin B1. mdpi.comresearchgate.net | Ensures stable association with the nuclear envelope. frontiersin.org |
| Function | Acts as a hydrophobic lipid anchor. nih.gov | Crucial for affixing the nuclear lamina to the inner nuclear membrane. nih.gov |
| Biological Role | Essential for neuronal migration and brain development. frontiersin.orgpnas.org | Maintains the link between the lamina and chromatin during cell movement. nih.gov |
Acetylation, SUMOylation, Methylation, Ubiquitination, and O-GlcNAcylation
Beyond farnesylation, Lamin B1 is decorated with a diverse array of other PTMs that regulate its function. nih.govnih.govoup.com Mass spectrometry studies have identified numerous modification sites on lamins, pointing to a complex regulatory code that influences nuclear processes. oup.comresearchgate.net
Acetylation : This modification is associated with nuclear periphery stability, cell cycle progression, and DNA repair. frontiersin.org For instance, the acetylation of Lamin B1 at lysine (B10760008) 134 (K134) acts as a molecular toggle. frontiersin.orgoup.com This specific modification can stabilize the nuclear periphery and impede the G1 to S phase transition of the cell cycle by inhibiting DNA repair. frontiersin.orgoup.com
SUMOylation : Small Ubiquitin-like Modifier (SUMO) proteins can be attached to lamins. While the specific consequences for Lamin B1 are still being fully elucidated, SUMOylation of Lamin A is known to be involved in its dephosphorylation and relocalization after mitosis and can affect protein-protein interactions. nih.gov
Methylation : Lamins can undergo methylation, including arginine monomethylation. nih.gov The NLS-localized methylation at K417 of Lamin B1 is one such identified modification, though its precise impact on Lamin B1's subcellular localization is an area of ongoing research. nih.gov
Ubiquitination : The attachment of ubiquitin can signal for protein degradation or have non-proteolytic functions. In cells with certain lamin mutations, the E3 ubiquitin ligase RNF123 can mediate the ubiquitination of lamin-binding proteins, leading to the degradation of proteins like Lamin B1 and contributing to disease mechanisms. nih.gov
O-GlcNAcylation : This involves the addition of β-O-linked N-acetylglucosamine to serine or threonine residues. This modification has been identified on lamins and is predicted to alter protein-protein interactions. nih.govnih.gov
Implications of PTMs for Protein Stability and Interactions
The collection of PTMs on Lamin B1 directly affects its structural integrity, stability, and its dynamic interactions with other proteins and chromatin. nih.govelsevierpure.com These modifications can alter the protein's conformation, creating or blocking binding sites for other molecules. nih.gov
The stability of Lamin B1 is tightly regulated. For example, ubiquitination can target the protein for degradation via the proteasome or lysosome, thereby controlling its cellular levels. nih.gov Conversely, modifications like acetylation can enhance the stability of the nuclear periphery. frontiersin.org
PTMs are also fundamental in mediating the interaction of Lamin B1 with its binding partners. Acetylation at K134, for example, decreases the association between Lamin B1 and chromatin. nih.gov Lamin B1 has also been identified as a new interacting partner of the shelterin complex, which protects telomeres. oup.com It directly interacts with the telomeric proteins TRF2 and RAP1. Overexpression of Lamin B1 can disrupt the normal localization of these proteins, leading to telomere instability. oup.com This suggests that the state of Lamin B1, likely influenced by its PTMs, is crucial for genome stability. oup.com
Collectively, the landscape of PTMs on Lamin B1 provides a sophisticated layer of regulation, allowing the cell to fine-tune nuclear architecture, gene expression, and the DNA damage response in response to various cellular signals. nih.govnih.gov
| Modification | Known/Predicted Function for Lamin B1 | Impact on Stability/Interaction |
|---|---|---|
| Farnesylation | Permanent anchoring to the inner nuclear membrane. frontiersin.orgresearchgate.net | Essential for stable membrane association and interaction with the nuclear envelope. nih.gov |
| Acetylation | Regulates nuclear periphery stability, cell cycle, and DNA repair. frontiersin.orgoup.com | Decreases association with chromatin. nih.gov |
| SUMOylation | Predicted to alter protein-protein interactions. nih.gov | May modulate interactions with other nuclear proteins. nih.gov |
| Methylation | Identified on NLS (K417), function under investigation. nih.gov | Potentially impacts subcellular localization. nih.gov |
| Ubiquitination | Can target Lamin B1 for degradation. nih.gov | Regulates protein turnover and stability. nih.gov |
| O-GlcNAcylation | Predicted to alter protein-protein interactions. nih.govnih.gov | May affect binding to partner proteins. nih.gov |
Lamin B1 Dysregulation in Pathophysiological Contexts Mechanism Focused
Role in Cancer Development and Progression
Lamin B1, a key component of the nuclear lamina, plays a multifaceted and often contradictory role in the development and progression of cancer. nih.gov Its expression levels are frequently dysregulated in various malignancies, and these alterations are linked to tumor grade, patient prognosis, and fundamental cellular processes that drive cancer, such as DNA repair, cellular mechanics, and metastasis. nih.govrupress.org
The expression of Lamin B1 is altered in a wide array of cancers, with both increases and decreases being reported, depending on the type of malignancy. nih.gov This suggests a context-dependent role for the protein in tumorigenesis.
Upregulation: Increased levels of Lamin B1 have been identified in several cancers, often correlating with a more aggressive phenotype. nih.gov For instance, Lamin B1 expression is elevated in hepatocellular carcinoma (HCC), pancreatic cancer, ovary and prostate tumors, and clear cell carcinoma. nih.govoup.comnih.gov In pancreatic cancer cells, this aberrant expression is associated with a more aggressive phenotype and a worse prognosis. nih.gov Similarly, in HCC, LMNB1 (the gene encoding Lamin B1) is upregulated, and this increase is positively correlated with advanced tumor stage and a poor prognosis. nih.govtandfonline.com
Downregulation: Conversely, reduced levels of Lamin B1 have been observed in other cancers and are also linked to poor outcomes. nih.gov In lung cancer, Lamin B1 levels are often reduced compared to normal lung tissue. rupress.orgnih.gov This decrease has been shown to act as a tumor suppressor loss, promoting cancer development and metastasis. rupress.orgdzl.de Lower expression of Lamin B1 has also been reported in breast cancer, where it is associated with a bad outcome. nih.gov Additionally, reduced expression of Lamin B1 is common in gastrointestinal neoplasms, including primary colon carcinomas, adenomas, and gastric cancers. nih.govproquest.com
| Cancer Type | Lamin B1 Expression Level | Associated Outcome | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Upregulated | Poor prognosis, advanced stage | nih.govnih.gov |
| Pancreatic Cancer | Upregulated | Aggressive phenotype, worse prognosis | nih.gov |
| Lung Cancer | Downregulated | Higher tumor grade, promotes metastasis | rupress.orgnih.govdzl.de |
| Breast Cancer | Downregulated | Bad outcome | nih.gov |
| Gastrointestinal Cancers (Colon, Gastric) | Downregulated | Common in neoplasms | nih.govproquest.com |
| Ovarian and Prostate Cancers | Upregulated | Associated with malignancy | oup.com |
The level of Lamin B1 expression is not just a passive marker but is mechanistically linked to the aggressiveness and clinical outcome of tumors. In lung cancer, a progressive loss of Lamin B1 is seen in high-grade adenocarcinoma and squamous cell carcinoma, which have a significantly worse prognosis than lower-grade tumors. rupress.org Studies have demonstrated that lower Lamin B1 expression correlates with a higher tumor grade. rupress.orgnih.gov The loss of Lamin B1 in lung epithelial cells enhances their tumorigenic and metastatic capabilities. nih.gov
In contrast, for cancers like hepatocellular carcinoma, it is the overexpression of Lamin B1 that correlates with a dismal prognosis. nih.govtandfonline.com The increased LMNB1 expression is associated with advanced TNM stage, worse histological grade, and a high risk of tumor metastasis. nih.gov These findings highlight Lamin B1 as a significant prognostic biomarker, although its predictive value (for good or poor prognosis) depends on the specific cancer type. nih.govnih.gov
Lamin B1 is crucial for maintaining genomic stability, and its dysregulation in cancer cells has profound effects on the DNA damage response (DDR) and repair pathways. nih.gov Maintaining normal Lamin B1 levels is essential for efficient DNA replication and repair. nih.govtandfonline.com
Role in DNA Repair Protein Regulation: A lack or reduction of Lamin B1 can lead to chromosomal instability and persistent DNA damage, indicated by the accumulation of double-strand breaks (DSBs). nih.gov This is partly because the depletion of Lamin B1 affects the expression and function of several key repair proteins, including 53BP1, BRCA1, RAD51, and DNA-PKcs. nih.govnih.gov Lamin B1 appears to control homologous recombination (HR) repair systems through a direct interaction with RAD51, stabilizing it and preventing its degradation. nih.govmdpi.com It also interacts directly with the promoters of genes involved in DNA damage response, such as BRCA1 and RAD51. nih.govtandfonline.com
Impact of Overexpression: Conversely, the overexpression of Lamin B1 can also be detrimental to genome integrity. Elevated Lamin B1 levels can impair the recruitment of the repair protein 53BP1 to sites of DNA damage, which in turn decreases the efficiency of non-homologous end joining (NHEJ) and leads to an accumulation of unrepaired DSBs. nih.govresearchgate.net Furthermore, increased Lamin B1 expression has been shown to induce telomere instability by disrupting the shelterin complex, which protects chromosome ends. oup.comnih.gov This disruption can lead to telomere fusions and losses, contributing to the genomic instability that fuels cancer progression. oup.com
The nuclear lamina, where Lamin B1 resides, is a primary determinant of nuclear and cellular stiffness. frontiersin.org Changes in Lamin B1 expression alter the mechanical properties of cancer cells, which influences their ability to move and metastasize. researchgate.net
Cellular Stiffness and Mobility: B-type lamins contribute significantly to nuclear stiffness. frontiersin.org Alterations in Lamin B1 levels can affect the cell's ability to deform and migrate through tight spaces, a critical step in metastasis. nih.gov Depletion of B-type lamins has been shown to increase chromatin mobility, which may facilitate changes in gene expression required for migration. nih.gov
Epithelial-Mesenchymal Transition (EMT): EMT is a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, including increased mobility and invasiveness, which is a key driver of metastasis. researchgate.net Lamin B1 plays a crucial role in this process. In lung cancer, the loss of Lamin B1 promotes EMT, cell migration, and metastasis. rupress.orgdzl.de This occurs through an epigenetic mechanism where Lamin B1 loss leads to the derepression of genes involved in migration, such as the RET proto-oncogene. rupress.orgdzl.de Conversely, in other contexts, Lamin B1 expression has been found to be essential for acquiring mesenchymal traits during TGF-β-induced EMT. researchgate.net This dual role suggests that the influence of Lamin B1 on EMT is highly context-dependent, potentially involving different signaling pathways like AKT and p38 MAPK. nih.govresearchgate.net In hepatocellular carcinoma, Lamin B1 has been shown to regulate EMT and tumorigenesis via the PI3K/MAPK pathway. tandfonline.com
Contribution to Neurodegenerative Disorders
Beyond cancer, the precise regulation of Lamin B1 is critical for the health and function of the central nervous system. Both the overexpression and depletion of Lamin B1 are linked to neurodegenerative disorders, highlighting its importance in brain development and maintenance during aging. bwise.krnih.gov
The most well-defined neurological disorder caused by Lamin B1 dysregulation is Adult-Onset Autosomal Dominant Leukodystrophy (ADLD), a rare, progressive, and fatal disease affecting the white matter of the central nervous system. jci.orgmdpi.comalextlc.org
Genetic Basis and Pathophysiology: ADLD is caused by genetic alterations that lead to an overexpression of the Lamin B1 protein. frontiersin.org The primary genetic cause is the duplication of the LMNB1 gene. jci.orgalextlc.org Deletions in the region upstream of the gene can also cause the disease, presumably by removing a silencer element, which also results in increased Lamin B1 expression. frontiersin.orgpitt.edu This overexpression is the central pathogenic mechanism. nih.gov
Clinical Manifestations: The disease typically manifests in the fourth or fifth decade of life. jci.orgmdpi.com Early symptoms often involve autonomic nervous system dysfunction, such as bladder issues, constipation, and postural hypotension. alextlc.orgnih.gov This is followed by progressive pyramidal and cerebellar impairments, leading to spasticity, ataxia, movement difficulties, and cognitive decline. jci.orgalextlc.orgnih.gov
Cellular and Molecular Mechanisms: The overexpression of Lamin B1 is particularly toxic to oligodendrocytes, the cells responsible for producing myelin in the central nervous system. frontiersin.orgpitt.edu This leads to defective oligodendrocyte differentiation and a progressive loss of myelin (demyelination), which is the pathological hallmark of the disease. frontiersin.orgalextlc.org Mouse models that overexpress Lamin B1 specifically in oligodendrocytes replicate key features of ADLD, including age-dependent motor deficits and demyelination, confirming that the pathology is cell-autonomous. jci.orgfrontiersin.org Mechanistically, increased Lamin B1 levels have been shown to downregulate the expression of key myelin proteins, such as proteolipid protein (PLP), by affecting the binding of transcription factors to the Plp1 promoter. jci.org This provides a direct link between Lamin B1 overexpression and the failure of myelin formation and maintenance. jci.org
| Aspect of ADLD | Mechanism Involving Lamin B1 | Reference |
|---|---|---|
| Genetic Cause | Duplication of the LMNB1 gene or deletions upstream, leading to LMNB1 overexpression. | jci.orgalextlc.orgfrontiersin.org |
| Primary Pathology | Progressive demyelination of the central nervous system. | mdpi.comalextlc.org |
| Affected Cell Type | Oligodendrocytes are the primary cells affected. | frontiersin.orgpitt.edu |
| Molecular Consequence | Downregulation of myelin-specific genes, such as Proteolipid Protein (PLP). | frontiersin.orgjci.org |
| Disease Onset | Typically in the 4th or 5th decade of life. | jci.orgnih.gov |
Mechanistic Associations with Alzheimer's Disease and Parkinson's Disease
Dysregulation of lamin B1 has also been implicated in other neurodegenerative disorders, such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov In contrast to ADLD, these diseases are often associated with a decrease in lamin B1 levels, particularly in certain brain regions and cell types. nih.gov
In the context of Alzheimer's disease, the accumulation of amyloid-beta 42 (Aβ42) has been shown to induce the cleavage of lamin B1. nih.gov This process may be mediated by proteases such as cathepsin L. nih.gov The degradation of lamin B1 can lead to nuclear lamina invagination and alterations in histone modifications. nih.gov
In Parkinson's disease models, a loss of lamin B1 has been reported following the administration of α-synuclein preformed fibrils or MPP+. nih.gov The depletion of lamin B1 in neurons has been shown to cause a progressive loss of dopaminergic neurons in Drosophila models, especially in aged flies, highlighting the importance of lamin B1 for normal brain aging. nih.gov In senescent astrocytes of Parkinson's disease patients, lamin B1 deficiency has been observed, suggesting a potential role for astrocyte senescence in the disease's progression. nih.gov
| Disease | Lamin B1 Alteration | Potential Mechanism |
| Alzheimer's Disease | Decreased levels/cleavage | Aβ42 toxicity, cathepsin L activity |
| Parkinson's Disease | Decreased levels | α-synuclein pathology, MPP+ toxicity |
Increased Lamin B1 Levels and Nuclear Dysfunction in Huntington's Disease Models
In Huntington's disease (HD), another neurodegenerative disorder, increased levels of lamin B1 have been observed in specific neurons, such as the striatal medium-sized spiny neurons and CA1 hippocampal neurons. nih.govembopress.orgnih.gov This increase in lamin B1 is correlated with altered nuclear morphology and disruptions in nucleocytoplasmic transport. nih.govembopress.orgnih.gov
The accumulation of lamin B1 in neuronal nuclei in HD models is not believed to be due to increased transcription. biorxiv.org Instead, it may be related to alterations in protein degradation pathways. biorxiv.org The elevated lamin B1 levels are associated with changes in the organization of lamin-associated chromatin domains, which can lead to transcriptional dysregulation. embopress.orgnih.gov In mouse models of HD, the pharmacological normalization of lamin B1 levels has been shown to restore nuclear homeostasis and prevent motor and cognitive dysfunction, suggesting that increased lamin B1 is a key pathogenic mechanism in HD. nih.govembopress.orgnih.gov
Disruption of Nuclear Lamina in Amyotrophic Lateral Sclerosis (ALS)
Amyotrophic Lateral Sclerosis (ALS) is a neurodegenerative disease characterized by the progressive loss of motor neurons. nih.govoup.com Evidence suggests that the disruption of the nuclear lamina is a crucial element in the pathomechanisms of ALS. nih.govoup.comresearchgate.net In mouse models of ALS with mutations in the FUS gene, progressive motor impairment is associated with the disruption of the nuclear lamina and nucleoporins in spinal cord motor neurons. nih.govoup.com
This disruption has also been observed in lower motor neurons derived from patient induced pluripotent stem cells (hiPSC-LMNs) and in the post-mortem spinal cords of ALS patients. nih.govoup.comresearchgate.net RNA sequencing has revealed a significant decrease in the expression of genes that link the nuclear lamina and nucleoporins in these cells. nih.govresearchgate.net While some studies suggest that nuclear morphology remains unaltered in certain forms of ALS, such as C9orf72 ALS/FTD, the disruption of the nuclear lamina components is increasingly recognized as a significant factor in the disease's progression. nih.govjst.go.jp
Laminopathies: General Mechanistic Considerations (beyond ADLD)
Laminopathies are a group of rare genetic disorders caused by mutations in genes encoding proteins of the nuclear lamina, most commonly lamins. nih.gov These diseases exhibit a wide range of clinical phenotypes, affecting various tissues and systems. nih.gov Beyond ADLD, which is caused by LMNB1 overexpression, most laminopathies are associated with mutations in the LMNA gene, which codes for A-type lamins. pitt.edupurdue.edu
The molecular mechanisms underlying laminopathies are diverse and not fully understood. One proposed mechanism is that mutations in lamins disrupt the structural integrity of the nuclear envelope, leading to increased nuclear fragility and altered mechanotransduction. nih.gov Another hypothesis suggests that these mutations interfere with the normal organization of chromatin and gene expression. mdpi.com For instance, some lamin A mutations that cause striated muscle disease have been shown to inhibit the differentiation of myoblasts. nih.gov
Q & A
Basic Research Questions
Q. How can researchers efficiently identify existing literature on Laminin B1 (1363-1383) and its functional domains?
- Methodology :
- Use specialized databases like SciFinder and Web of Science with Boolean operators (e.g., "Laminin B1" AND "1363-1383" AND ("binding domain" OR "peptide motif")).
- Filter results by review articles for foundational knowledge and primary papers for experimental protocols. Validate sources using journal impact factors and citation counts .
- Cross-reference structural data (e.g., SMILES strings, crystallographic IDs) from authoritative repositories like PubChem or PDB to confirm peptide identity .
Q. What experimental approaches are recommended for initial structural characterization of Laminin B1 (1363-1383)?
- Methodology :
- Mass Spectrometry (MS) : Confirm molecular weight using MALDI-TOF or ESI-MS. Calibrate instruments with synthetic peptide standards.
- Circular Dichroism (CD) : Assess secondary structure (α-helix, β-sheet) in varying buffer conditions (pH, temperature).
- NMR Spectroscopy : For solution-state structural analysis, use -NMR with 2D NOESY for residue-specific interactions .
- Report raw data (e.g., spectra, peak assignments) in supplementary materials to enable replication .
Q. How should researchers design a pilot study to evaluate Laminin B1 (1363-1383)’s cell adhesion properties?
- Methodology :
- Use controlled in vitro assays (e.g., HUVEC or fibroblast cultures) with ECM-coated plates.
- Variables to standardize : Peptide concentration (10–100 µM), incubation time (30–120 min), and negative controls (scrambled peptide).
- Quantify adhesion via fluorescence microscopy (calcein-AM staining) or absorbance-based assays (crystal violet). Include triplicate technical replicates and statistical validation (e.g., ANOVA with Tukey’s post-hoc) .
Advanced Research Questions
Q. How can contradictory data on Laminin B1 (1363-1383)’s role in cancer metastasis be resolved?
- Methodology :
- Conduct meta-analysis of published studies to identify confounding variables (e.g., cell type, assay conditions). Use PRISMA guidelines for systematic review .
- Design orthogonal experiments: Compare migratory phenotypes (Transwell vs. scratch assays) and validate with proteomic profiling (e.g., integrin α6β1 expression via Western blot).
- Apply sensitivity analysis to assess robustness of conclusions under varying experimental parameters .
Q. What strategies optimize the stability of Laminin B1 (1363-1383) in physiological buffers for in vivo studies?
- Methodology :
- Chemical Modifications : Incorporate D-amino acids or PEGylation to reduce protease degradation. Validate purity (>95%) via HPLC .
- Formulation Testing : Compare shelf-life in PBS, serum-containing media, and saline using accelerated stability testing (40°C/75% RH for 4 weeks).
- Monitor structural integrity with CD spectroscopy and functional activity via SPR binding assays (e.g., integrin affinity) .
Q. How should researchers integrate multi-omics data to map Laminin B1 (1363-1383) signaling pathways?
- Methodology :
- Combine transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) data from peptide-treated vs. control cells.
- Use bioinformatics tools (STRING, KEGG) to identify enriched pathways (e.g., FAK/Src signaling).
- Validate computationally predicted interactions with co-immunoprecipitation (Co-IP) and functional knockout models (CRISPR/Cas9) .
Data Analysis & Reporting Standards
Q. What statistical methods are appropriate for dose-response studies involving Laminin B1 (1363-1383)?
- Methodology :
- Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Report EC/IC values with 95% confidence intervals.
- Assess goodness-of-fit via R and residual plots. For non-normal distributions, apply nonparametric tests (Mann-Whitney U) .
- Include raw datasets in supplementary materials, formatted as .csv or .xlsx for transparency .
Q. How to address variability in reproducibility across labs studying Laminin B1 (1363-1383)?
- Methodology :
- Publish detailed protocols with exact reagent lots (e.g., Sigma-Aldrich Cat#), instrument settings, and software versions.
- Participate in inter-laboratory ring trials to benchmark results.
- Use standardized positive/negative controls (e.g., commercial ECM proteins) in every experiment .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
